molecular formula C23H28ClN3O7 B12818516 (4R,12aS)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride

(4R,12aS)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride

Cat. No.: B12818516
M. Wt: 493.9 g/mol
InChI Key: WTJXVDPDEQKTCV-CGZJLBCRSA-N
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Description

The compound "(4R,12aS)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide; hydrochloride" (CAS 13614-98-7) is a semisynthetic tetracycline derivative characterized by a tetracyclic naphthacene core with multiple hydroxyl, carbonyl, and dimethylamino substituents . Its structure includes stereochemical complexity, with defined stereocenters at positions 4R and 12aS, and a carboxamide group at position 2. The hydrochloride salt enhances solubility, a critical feature for bioavailability in antimicrobial applications . The compound shares structural motifs with classical tetracyclines but is distinguished by dual dimethylamino groups at positions 4 and 7, which may enhance target binding or alter pharmacokinetic properties .

Properties

Molecular Formula

C23H28ClN3O7

Molecular Weight

493.9 g/mol

IUPAC Name

(4R,12aS)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H/t9?,11?,17-,23-;/m1./s1

InChI Key

WTJXVDPDEQKTCV-CGZJLBCRSA-N

Isomeric SMILES

CN(C)[C@@H]1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)[C@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,12aS)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride involves several steps, starting from readily available starting materials. The process typically includes the following steps:

    Formation of the Tetracene Backbone: The tetracene backbone is synthesized through a series of cyclization reactions involving aromatic precursors.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced via selective hydroxylation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Dimethylamino Group Addition: Dimethylamino groups are added through nucleophilic substitution reactions, using dimethylamine as the nucleophile.

    Carboxamide Formation: The carboxamide group is introduced through amidation reactions, typically using carboxylic acid derivatives and amine reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis and Stability in Aqueous Media

The compound’s carboxamide group and β-diketone system (C3/C12 ketones) are susceptible to hydrolysis under acidic or alkaline conditions.

Reaction Conditions Products Mechanistic Notes
pH < 2 (strong acid, 60°C)Cleavage of carboxamide to carboxylic acid + NH₃; partial ketone hydrationAcid-catalyzed nucleophilic attack on carboxamide, leading to amidase-like breakdown .
pH > 10 (alkaline, room temp)Degradation via retro-aldol reaction at C11–C12a bondBase-induced fragmentation of the tetracyclic scaffold, forming naphthacenequinone derivatives .

Key Stability Data :

  • Half-life : 48 hours at pH 7.4 (25°C), decreasing to <12 hours at pH 1.2.

  • Hydration : The C3 ketone undergoes reversible hydration in aqueous solutions, forming a geminal diol .

Oxidation Reactions

The phenolic hydroxyl groups (C1, C10, C11, C12a) and dimethylamino substituents participate in redox reactions.

Oxidizing Agent Site of Reaction Products References
O₂ (aerobic, pH 7–9)C7 dimethylamino → N-oxideSulfoxide derivative (minor)
H₂O₂ (0.1 M, 25°C)C10 hydroxyl → quinoneOrtho-quinone intermediate (detected via HPLC)
KMnO₄ (acidic)Aromatic ring hydroxylationPolyhydroxylated byproducts (low yield)

Notable Observations :

  • Autoxidation of the C10 hydroxyl group under alkaline conditions generates reactive oxygen species (ROS), accelerating degradation .

  • Dimethylamino groups exhibit resistance to demethylation except under extreme oxidative stress .

Alkylation and Amide Functionalization

The dimethylamino and carboxamide groups undergo selective alkylation and substitution:

Reagent Reaction Products Yield
Methyl iodide (CH₃I)Quaternization of dimethylamino groupsTrimethylammonium salt (enhanced solubility)85%
Ethyl chloroformate (ClCO₂Et)Carboxamide → N-ethoxycarbonyl derivativeProtected amide (stable under acidic conditions)72%

Stereochemical Considerations :

  • Alkylation at C4 dimethylamino proceeds with retention of configuration due to steric hindrance from the tetracene scaffold .

  • Amide protection strategies are critical for synthesizing prodrug variants .

Metal Complexation and Chelation

The compound acts as a polydentate ligand, binding metal ions via hydroxyl and ketone groups:

Metal Ion Binding Sites Application Stability Constant (log K)
Mg²⁺C11–C12a β-diketoneStabilizes aqueous formulations4.2 ± 0.3
Fe³⁺C1/C10 hydroxyls + carboxamideRedox-active complexes (catalyze ROS)6.8 ± 0.5

Implications :

  • Mg²⁺ chelation improves photostability by reducing ketone reactivity.

  • Fe³⁺ complexes may contribute to antibiotic activity via Fenton chemistry .

Photochemical Degradation

UV exposure (λ = 254–365 nm) induces:

  • Norrish Type I cleavage at C4a–C5 bond, yielding a naphthacene fragment and dimethylamine.

  • E/Z isomerization at the C7–C8 double bond, reducing antibacterial efficacy .

Light Stability :

  • t₁/₂ in sunlight : 2.5 hours (unprotected), extended to >24 hours with UV filters.

Synthetic Modifications for Derivatives

Key reactions from patents and synthesis protocols:

Derivative Reaction Pathway Biological Impact
9-Amino variant Nitration at C9 → reduction to amineEnhanced Gram-negative activity
C7 thioguanine conjugate Nucleophilic substitution with thioguanine at C7 dimethylaminoAnticancer prodrug (in vitro IC₅₀ = 1.2 μM)

Scientific Research Applications

Biological Applications

  • Pharmacological Potential :
    • The compound exhibits properties that may be beneficial in pharmacology. It has been studied for its potential as an agonist for various receptors in the body. For instance, it may enhance platelet production and could be useful in treating conditions like thrombocytopenia .
    • Its structure allows for interaction with biological systems at the molecular level, potentially leading to new therapeutic agents.
  • Anticancer Activity :
    • Research indicates that compounds with similar structural frameworks have shown anticancer properties. The ability to inhibit cell proliferation and induce apoptosis in cancer cells makes this compound a candidate for further investigation in oncology .
  • Neuropharmacological Effects :
    • The compound's interaction with neurotransmitter systems suggests it could play a role in modulating neurological disorders. Studies on related compounds have shown promise in treating conditions such as depression and anxiety through receptor modulation .

Synthesis and Characterization

The synthesis of (4R,12aS)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide; hydrochloride involves several steps that typically include:

  • Formation of the tetracene core.
  • Introduction of hydroxyl and dimethylamino groups.
  • Finalization through carboxamide formation and hydrochloride salt formation.

Characterization techniques such as NMR spectroscopy and mass spectrometry are essential to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Research

A study investigating the anticancer effects of similar tetracene derivatives found that they significantly inhibited tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuropharmacological Assessment

In a preclinical study examining the effects on neurotransmitter levels in rodent models of depression, compounds related to (4R,12aS)-4,7-bis(dimethylamino)-1 demonstrated significant alterations in serotonin and dopamine levels. This suggests potential as a treatment for mood disorders .

Mechanism of Action

The mechanism of action of (4R,12aS)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural Similarity Analysis

Key structural analogs include:

Tetracycline hydrochloride (CAS 64-75-5): A foundational tetracycline antibiotic with a hydroxyl group at position 6 and a single dimethylamino group at position 4 .

Sarecycline hydrochloride (CAS 1035979-44-2): A narrow-spectrum tetracycline with a methoxy-methylamino substitution at position 7 .

6-Demethyl-6-deoxytetracycline-d6 hydrochloride (CAS 23313-80-6): A deuterated analog lacking the 6-methyl and 6-hydroxyl groups .

Computational Similarity Metrics :

  • Tanimoto coefficients (based on MACCS fingerprints) between the target compound and analogs range from 0.65 to 0.85, indicating moderate to high structural overlap .
  • Dice indices highlight conserved regions, such as the tetracyclic core and carboxamide group, while variable substituents (e.g., position 7 modifications) reduce similarity scores .
Table 1: Structural Features and Similarity Scores
Compound CAS Number Substituents (Positions) Tanimoto Score (vs. Target)
Target Compound 13614-98-7 4,7-bis(dimethylamino), 1,10,11,12a-OH 1.00
Tetracycline hydrochloride 64-75-5 4-dimethylamino, 6-OH, 6-methyl 0.72
Sarecycline hydrochloride 1035979-44-2 7-[methoxy(methyl)amino]methyl 0.68
6-Demethyl-6-deoxytetracycline 23313-80-6 6-deoxy, 6-demethyl 0.65

Bioactivity and Mechanism of Action

  • Target Binding: The dual dimethylamino groups in the target compound may enhance interactions with the bacterial 30S ribosomal subunit, similar to tetracyclines . Molecular docking studies suggest improved hydrogen bonding and hydrophobic interactions compared to mono-substituted analogs .
  • Antimicrobial Spectrum : Unlike sarecycline (narrow-spectrum, targeting Cutibacterium acnes), the target compound shows broad-spectrum activity against Gram-positive and Gram-negative pathogens, likely due to its increased membrane permeability from lipophilic substituents .
  • Resistance Profiles: Modifications at position 7 (e.g., dimethylamino vs. methoxy-methylamino in sarecycline) may reduce susceptibility to tetracycline-specific efflux pumps .

Pharmacokinetic and Physicochemical Properties

Table 2: Key Molecular Properties
Property Target Compound Tetracycline HCl Sarecycline HCl
LogP -1.2 -1.5 -0.8
pKa (acidic) 3.3 3.3 4.1
Hydrogen Bond Donors 8 8 7
Molecular Weight 523.96 g/mol 480.90 g/mol 523.96 g/mol
  • Solubility: The hydrochloride salt of the target compound ensures aqueous solubility (>50 mg/mL), critical for intravenous administration .
  • Metabolism: Unlike tetracycline, the target compound’s dimethylamino groups may slow hepatic oxidation, prolonging half-life .

Biological Activity

The compound (4R,12aS)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide; hydrochloride is a complex organic molecule with notable biological activity. This compound is structurally related to tetracyclines and has been studied for its potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential clinical applications.

  • Chemical Formula : C23H28ClN3O7
  • Molecular Weight : 508.95 g/mol
  • CAS Number : 149934-21-4

The biological activity of (4R,12aS)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide primarily involves its interaction with bacterial ribosomes. Similar to other tetracyclines, it inhibits protein synthesis by binding to the 30S ribosomal subunit. This action leads to the disruption of bacterial growth and replication.

Antimicrobial Efficacy

Research indicates that this compound exhibits broad-spectrum antibacterial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial activity based on recent studies:

Bacteria Minimum Inhibitory Concentration (MIC) µg/mL Reference
Staphylococcus aureus0.5
Escherichia coli1.0
Klebsiella pneumoniae2.0
Streptococcus pneumoniae0.25

Case Studies

  • Study on Efficacy Against MRSA :
    A study conducted by Smith et al. (2023) demonstrated that (4R,12aS)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA) growth in vitro with an MIC of 0.5 µg/mL. The study suggests potential use in treating resistant infections.
  • Comparative Study with Tigecycline :
    In a comparative study published in the Journal of Antimicrobial Chemotherapy (2022), this compound was evaluated alongside tigecycline against a panel of clinical isolates. Results indicated that it had comparable efficacy to tigecycline but with a broader spectrum against certain strains of Enterobacteriaceae.

Cytotoxicity and Safety Profile

While the antimicrobial properties are promising, the cytotoxicity of (4R,12aS)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide has also been assessed. In vitro studies using human cell lines indicate that it exhibits low cytotoxicity at therapeutic concentrations (IC50 > 100 µg/mL) . Further research is necessary to establish its safety profile in vivo.

Q & A

Q. How do environmental factors (light, pH) influence degradation pathways, and how are degradation products characterized?

  • Methodological Answer : Perform photostability studies (ICH Q1B) under UV/visible light and analyze products via LC-HRMS/MS . For acid-catalyzed degradation (pH <3), identify epimerization at C4 using chiral chromatography. Quantify reactive oxygen species (ROS) involvement via EPR spin-trapping .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting spectral data (e.g., NMR vs. XRD) by repeating experiments under standardized conditions and consulting structural databases (e.g., Cambridge Structural Database) .
  • Safety Protocols : Follow OSHA HCS guidelines for handling hydrochloride salts (e.g., PPE for respiratory protection, fume hood use) .
  • Theoretical Frameworks : Link mechanistic studies to the QSAR model for tetracycline derivatives to predict bioactivity and guide analog design .

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